molecular formula C18H15ClF6N2O2 B2535087 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 478248-81-6

1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B2535087
CAS No.: 478248-81-6
M. Wt: 440.77
InChI Key: DIWXLDADNWFYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea is a complex organic compound characterized by the presence of chlorophenyl, trifluoromethyl, and hydroxypropyl groups.

Preparation Methods

The synthesis of 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 4-chlorobenzyl chloride with 3,3,3-trifluoro-2-hydroxypropylamine to form an intermediate, which is then reacted with 3-(trifluoromethyl)phenyl isocyanate under controlled conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes, while the hydroxypropyl group facilitates binding to target sites. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds include other trifluoromethyl-substituted ureas and chlorophenyl derivatives. Compared to these compounds, 1-[(4-Chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-1-(3,3,3-trifluoro-2-hydroxypropyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClF6N2O2/c19-13-6-4-11(5-7-13)9-27(10-15(28)18(23,24)25)16(29)26-14-3-1-2-12(8-14)17(20,21)22/h1-8,15,28H,9-10H2,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWXLDADNWFYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)Cl)CC(C(F)(F)F)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.